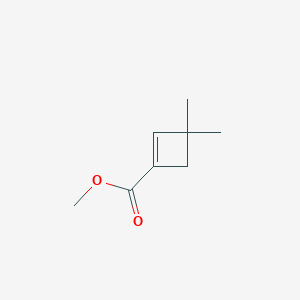

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Description

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (CAS: 37676-91-8) is a strained cyclic ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its structure features a cyclobutene ring substituted with two methyl groups at the 3,3-positions and a methyl ester moiety at the 1-position. The compound is identified by synonyms such as methyl 3,3-dimethyl-1-cyclobutene-1-carboxylate and MFCD18830691 . It is primarily utilized as a research compound in organic synthesis, particularly in studies involving strained ring systems .

Properties

IUPAC Name |

methyl 3,3-dimethylcyclobutene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOZSYTDFVFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545547 | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37676-91-8 | |

| Record name | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37676-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via [2+2] Cycloaddition

The [2+2] cycloaddition reaction is one of the most effective methods for synthesizing cyclobutene derivatives, including methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate. This method involves the following steps:

-

- Methyl acrylate (an electron-deficient alkene)

- A suitable alkene partner such as isobutylene or a substituted olefin

-

- Photochemical activation or thermal conditions

- Catalysts like UV light or Lewis acids (e.g., TiCl4) to facilitate cycloaddition

-

- The reaction proceeds through the formation of a four-membered ring intermediate, which undergoes rearrangement to yield the desired product.

-

- High regioselectivity

- Efficient incorporation of functional groups

Data Table: Reaction Conditions for [2+2] Cycloaddition

| Parameter | Value/Condition |

|---|---|

| Temperature | 0°C to 25°C |

| Catalyst | UV light or TiCl4 |

| Solvent | Dichloromethane (DCM) or toluene |

| Yield | ~60–80% |

Base-Catalyzed Cyclization

Another method involves base-catalyzed cyclization of precursors containing suitable leaving groups.

-

- Methyl 4-chloro-3,3-dimethylbutanoate or similar halogenated esters

- Strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

-

- Anhydrous solvents like tetrahydrofuran (THF)

- Low temperatures (-10°C to 0°C) to control reactivity

-

- The base deprotonates the precursor, triggering an intramolecular nucleophilic substitution that forms the cyclobutene ring.

-

- High atom economy

- Avoidance of photochemical equipment

Data Table: Reaction Conditions for Base-Catalyzed Cyclization

| Parameter | Value/Condition |

|---|---|

| Base | NaH or KOtBu |

| Solvent | THF |

| Temperature | -10°C to 0°C |

| Yield | ~50–70% |

Methylation Followed by Cyclization

This method involves initial methylation of a precursor followed by cyclization.

-

- Methyl acrylate

- Dimethyl sulfate (methylating agent)

- Nucleophilic precursors such as allylic alcohols

-

- Acidic or basic medium depending on the methylation step

- Cyclization induced by heat or catalytic agents

-

- The methylation step introduces methyl groups at specific positions.

- Subsequent cyclization forms the strained cyclobutene ring.

-

- Flexibility in precursor selection

- Tunable reaction conditions

Summary Notes

- The [2+2] cycloaddition remains the most widely used and efficient method for synthesizing this compound due to its high selectivity and yield.

- Base-catalyzed cyclization offers a simpler setup but may result in lower yields.

- Methylation-cyclization strategies provide flexibility in designing precursors but require careful optimization.

- Radical polymerization is more suited for derivative synthesis rather than direct preparation.

Scientific Research Applications

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 174.19 g/mol. It is characterized by a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. Due to its unique structural features, this compound is often employed as a building block in organic synthesis to facilitate the formation of more complex molecules with potential biological activities.

Applications

Methyl 3,3-dimethoxycyclobutane-1-carboxylate has several notable applications. Its role as a versatile building block makes it valuable in both academic research and industrial applications. Several synthetic routes can be employed to produce methyl 3,3-dimethoxycyclobutane-1-carboxylate, underscoring the compound's accessibility for further chemical transformations.

Synthetic Intermediate

Methyl 3,3-dimethoxycyclobutane-1-carboxylate is used in the synthesis of more complex organic molecules. The reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Pharmaceutical Development

It is a potential precursor for biologically active compounds. MMDCC itself doesn't have a reported mechanism of action in biological systems, but its significance lies in its potential use as a building block for more complex molecules that might have specific biological activities.

Fragment-based drug discovery

Cyclobutane fragments are used in drug discovery . A considerable fraction of sp3-hybridised carbon atoms increases the chances of clinical success .

Mechanism of Action

The mechanism by which methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its ester and cyclobutene functional groups. These interactions can involve nucleophilic attack, electrophilic addition, or radical reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate but differ in ring saturation, substituents, or ester groups:

Methyl 3,3-Dimethylcyclobutane-1-carboxylate (CAS: 3854-83-9)

- Molecular Formula : C₈H₁₄O₂

- Key Differences : The cyclobutane ring is fully saturated, lacking the double bond present in the target compound.

- Implications : Reduced ring strain decreases reactivity compared to the cyclobutene derivative. This makes it less suitable for reactions requiring ring-opening but more stable for storage .

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS: 54244-73-4)

- Molecular Formula : C₉H₁₄O₂

- Key Differences : Features an ethyl ester group and a methylene substituent (CH₂) instead of two methyl groups.

- Implications: The ethyl ester increases hydrophobicity and boiling point relative to methyl esters.

Methyl 3-Methylenecyclobutane-1-carboxylate (CAS: 15963-40-3)

- Molecular Formula : C₇H₁₀O₂

- Key Differences : Contains a single methylene substituent (CH₂) and lacks the 3,3-dimethyl groups.

- Implications : Lower molecular weight (126.15 g/mol) and reduced steric hindrance may enhance solubility in polar solvents. Its boiling point is reported at 56–59°C (20 Torr) , suggesting higher volatility than the target compound .

Comparative Data Table

Biological Activity

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCC) is a compound characterized by its unique cyclobutane structure and has garnered interest due to its potential biological activities. This article delves into the biological activity of MDCC, including its synthesis, properties, and potential applications in medicinal chemistry.

MDCC has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- CAS Number : 37676-91-8

- Purity : ≥ 97%

- Boiling Point : 52 °C (at 14 Torr)

- Density : 1.013 g/cm³

Synthesis and Structural Characteristics

MDCC can be synthesized through various organic reactions, often serving as a building block for more complex molecules. Its structure features a cyclobutane ring with a carboxylate ester functional group and a double bond, which contributes to its reactivity and potential biological effects.

Synthetic Routes

The synthesis of MDCC typically involves:

- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the cyclobutane structure.

- Functional Group Transformations : Modifying existing functional groups to introduce the carboxylate ester.

Potential Biological Applications

- Anticancer Activity : Compounds similar to MDCC have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

- Antiviral Properties : The structural characteristics of MDCC may enable it to interact with viral proteins, potentially inhibiting viral replication.

Case Study 1: Anticancer Potential

A study on related cyclobutane derivatives indicated that modifications in the cyclobutane ring could enhance cytotoxicity against cancer cell lines. The introduction of various substituents at different positions on the ring was found to influence the compound's activity significantly.

Case Study 2: Antiviral Activity

Research into similar compounds has shown effectiveness against viruses such as HIV and influenza. These studies suggest that MDCC could be further explored for antiviral applications.

Q & A

Q. What are the established synthetic routes for Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate?

The compound is synthesized via [4+2] cycloaddition between 2,3-dimethylbuta-1,3-diene (DMB) and methyl acrylate (MA). Key parameters include:

- Catalyst : Lewis acids (e.g., BF₃·Et₂O) to accelerate the reaction .

- Temperature : Optimized at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (ratio 1:10) to isolate the product .

Table 1 : Representative Reaction Conditions

| Reactant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMB + MA | BF₃·Et₂O | 70 | 68–72 |

Q. How is the compound characterized structurally and chemically?

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Emergency Response : Neutralize spills with sodium bicarbonate; consult SDS for hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How can reaction kinetics be analyzed to optimize synthesis efficiency?

The Michaelis-Menten kinetic model is applied to study the cycloaddition mechanism:

- Rate Constants : Calculate (turnover number) and (substrate affinity) via UV-Vis monitoring of MA consumption .

- Limiting Step : The formation of the intermediate DMB-MA complex is rate-determining, confirmed by Arrhenius plots .

Table 2 : Kinetic Parameters (DMB + MA Reaction)

| (s⁻¹) | (mM) | Activation Energy (kJ/mol) |

|---|---|---|

| 0.45 ± 0.02 | 12.3 ± 1.1 | 58.7 |

Q. What computational methods predict the compound’s reactivity in drug synthesis?

- DFT Calculations : Assess cyclobutene ring strain (≈25 kcal/mol) and electron density distribution to predict regioselectivity in Diels-Alder reactions .

- Retrosynthesis Tools : Platforms like EPA DSSTox identify feasible precursors (e.g., methyl acrylate derivatives) for retrosynthetic planning .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in reported yields (e.g., 68% vs. 75%) arise from:

- Impurity Profiles : Use GC-MS to detect side products (e.g., dimerized DMB).

- Catalyst Activity : Titrate Lewis acid concentration to avoid over-catalysis, which promotes side reactions .

Q. Methodological Recommendation :

Replicate reactions under standardized conditions.

Compare purity data via HPLC and NMR.

Validate with kinetic models to identify deviations .

Q. What are emerging applications in polymer science or medicinal chemistry?

- Polymer Modifiers : The cyclobutene ring undergoes ring-opening metathesis polymerization (ROMP) to create cross-linked polymers .

- Drug Intermediates : Functionalization at the carboxylate group enables synthesis of NSAID derivatives (e.g., ibuprofen analogs) .

Q. How does steric hindrance influence its reactivity in cycloadditions?

The geminal dimethyl groups on the cyclobutene ring:

- Steric Effects : Reduce reactivity with bulky dienophiles (e.g., maleic anhydride) by ~40% compared to unsubstituted analogs.

- Electronic Effects : Electron-withdrawing carboxylate enhances dienophilicity, confirmed by Hammett σ* values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.